Home > Products > Screening Compounds P53879 > 2'-C-methyl-5-fluorouridine
2'-C-methyl-5-fluorouridine - 23643-38-1

2'-C-methyl-5-fluorouridine

Catalog Number: EVT-1718192
CAS Number: 23643-38-1
Molecular Formula: C10H13FN2O6
Molecular Weight: 276.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2'-C-Methyladenosine

    2'-C-Methylguanosine

    • Compound Description: 2'-C-Methylguanosine is another nucleoside inhibitor of HCV RNA replication in vitro. It suffers from poor cellular uptake and phosphorylation. []

    4-Amino-7-(2-C-methyl-β-d-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine

    • Compound Description: This compound demonstrates potent and noncytotoxic inhibition of HCV RNA replication in vitro. It exhibits an improved enzymatic stability profile compared to 2'-C-methyladenosine. []

    4-Amino-5-fluoro-7-(2-C-methyl-β-d-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine

    • Compound Description: This compound shows potent and noncytotoxic inhibition of HCV RNA replication and exhibits improved enzymatic stability compared to 2'-C-methyladenosine. It also demonstrates oral bioavailability in rats. []

    5'-Deoxy-5-Fluorouridine (5'-dFUrd)

    • Compound Description: 5'-Deoxy-5-fluorouridine is an antineoplastic agent with a greater therapeutic potential than 5-fluorouridine. It demonstrates efficacy in inhibiting tumor growth and alleviating cachexia symptoms in mice models. [, ]

    5-Fluorouridine

    • Compound Description: 5-Fluorouridine is an antineoplastic agent but exhibits lower efficacy and higher toxicity compared to 5'-deoxy-5-fluorouridine. []

    (R)-5'-C-Methyl-2'-deoxy-2'-fluorouridine [(R)-C5'-Me-2'-FU]

    • Compound Description: This modified nucleoside, when incorporated into oligonucleotides, generally decreases the thermal stability of oligonucleotide duplexes. It also showed enhanced stability against snake venom phosphodiesterase when modifying the 3'-end of an oligonucleotide. []

    (S)-5'-C-Methyl-2'-deoxy-2'-fluorouridine [(S)-C5'-Me-2'-FU]

    • Compound Description: This modified nucleoside, when incorporated into oligonucleotides, generally decreases the thermal stability of oligonucleotide duplexes. It exhibits greater resistance against 3'-exonucleases compared to the (R)-isomer. []
    Synthesis Analysis

    The synthesis of 2'-C-methyl-5-fluorouridine involves several key steps that utilize various chemical reactions. The process typically begins with the chiral building block 2-methyl-D-ribono-1,4-lactone. The synthesis can be outlined as follows:

    1. Protection of Hydroxyl Groups: The 2,3-diol system is protected as an acetonide.
    2. Activation of Alcohol: The primary alcohol at the C5 position is converted to a mesylate to facilitate nucleophilic substitution.
    3. Formation of Epoxide: An intramolecular attack occurs, leading to the formation of a 4,5-epoxide intermediate.
    4. Hydrolysis and Lactonization: The epoxide is protonated and hydrolyzed in situ using hydrochloric acid, resulting in lactonization and inversion at the C4 stereocenter.
    5. Glycosylation: The nucleobase is glycosylated using silylated nucleobases under controlled conditions to yield the final product .
    Molecular Structure Analysis

    The molecular structure of 2'-C-methyl-5-fluorouridine can be described using its chemical formula C10H12FNO5C_10H_{12}F_NO_5. The compound consists of:

    • A ribose sugar backbone with a methyl group at the 2' position.
    • A fluorine atom substituted at the 5' position of the uracil base.

    The structure can be represented as follows:

    Structure  insert structural formula \text{Structure }\text{ insert structural formula }

    Structural Data

    • Molecular Weight: Approximately 229.21 g/mol
    • Melting Point: Typically ranges around 150°C (decomposition).
    • Solubility: Soluble in water and organic solvents like methanol.
    Chemical Reactions Analysis

    2'-C-methyl-5-fluorouridine undergoes various chemical reactions typical for nucleoside analogs, including:

    1. Phosphorylation: The hydroxyl groups can be phosphorylated to form nucleotide derivatives.
    2. Dephosphorylation: Under certain conditions, it can revert back to its nucleoside form.
    3. Glycosylation Reactions: These involve reactions with different bases or sugars to form various derivatives.

    These reactions are crucial for modifying the compound for enhanced activity against specific viruses or for improving pharmacokinetic properties .

    Mechanism of Action

    The mechanism of action for 2'-C-methyl-5-fluorouridine primarily involves its incorporation into viral RNA during replication. Once incorporated, it acts as a chain terminator due to the presence of the fluorine atom, which prevents further elongation of the RNA strand. This effectively halts viral replication.

    In studies involving hepatitis C virus models, it has been shown that this compound competitively inhibits the RNA-dependent RNA polymerase enzyme, thereby reducing viral load significantly .

    Physical and Chemical Properties Analysis

    Physical Properties

    • Appearance: Typically appears as a white to off-white crystalline powder.
    • Odor: Generally odorless.

    Chemical Properties

    • Stability: Relatively stable under dry conditions but may degrade in aqueous solutions over time.
    • pH Sensitivity: Exhibits stability across a range of pH levels but may hydrolyze under extreme acidic or basic conditions.

    Relevant analyses have indicated that proper storage conditions (e.g., refrigeration) can prolong its shelf life significantly .

    Applications

    2'-C-methyl-5-fluorouridine has several scientific applications:

    1. Antiviral Therapy: It is primarily studied for its antiviral properties against hepatitis C virus and other RNA viruses.
    2. Research Tool: Utilized in laboratory settings to study RNA synthesis and viral replication mechanisms.
    3. Potential Antitumor Agent: Some studies suggest that it may also have applications in oncology due to its ability to interfere with nucleic acid metabolism in cancer cells .
    Historical Context and Evolution of Nucleoside Analog Development

    Emergence of 2′-C-Methyl Modifications in Antiviral Therapeutics

    The strategic incorporation of 2′-C-methyl modifications into nucleoside scaffolds emerged as a transformative approach in antiviral drug discovery during the early 2000s. This structural innovation originated from fundamental studies demonstrating that 2′-C-methyl-ribonucleosides could function as potent chain terminators for RNA-dependent RNA polymerases (RdRps). The 2′-C-methyl group induces a steric clash within the polymerase active site, preventing the addition of subsequent nucleotides following incorporation of the analog triphosphate into the growing RNA chain [8]. This mechanism was first documented for Escherichia coli RNA polymerase, where 2′-C-methyl-UTP effectively terminated transcription [8].

    Merck researchers pioneered the application of this concept against hepatitis C virus (HCV) by demonstrating that 2′-C-methyl-cytidine exhibited potent inhibition of bovine viral diarrhea virus (BVDV), a surrogate model for HCV. The compound achieved selective inhibition through preferential recognition by the viral RdRp over host polymerases, exploiting subtle structural differences in the nucleotide-binding pocket [8]. Despite promising in vitro activity, the clinical translation of early 2′-C-methyl nucleosides faced significant pharmacokinetic hurdles. 2′-C-methyl-cytidine displayed insufficient oral bioavailability, prompting the development of prodrug strategies. Valopicitabine (NM283), a 3′-valine ester prodrug of 2′-C-methyl-cytidine, emerged as the first orally bioavailable 2′-C-methyl nucleoside to enter clinical trials for HCV. While it demonstrated antiviral activity in chimpanzees and humans, development was halted due to dose-limiting gastrointestinal toxicity [6] [8].

    This setback spurred further structural refinement. Researchers discovered that introducing a 2′-α-fluoro substituent adjacent to the 2′-β-methyl group (yielding 2′-fluoro-2′-C-methyl-cytidine, PSI-6130) significantly enhanced potency against HCV replicons. The fluorine atom modulated the sugar pucker conformation, optimizing the geometry for efficient phosphorylation and incorporation by NS5B [8]. Crucially, intracellular metabolism revealed that PSI-6130 underwent deamination to its uridine counterpart (RO2433, 2′-fluoro-2′-C-methyl-uridine), which was equally potent as a chain terminator. This dual-active metabolite profile underpinned the development of sofosbuvir (PSI-7977), the phosphoramidate prodrug of 2′-fluoro-2′-C-methyl-uridine monophosphate, which achieved remarkable clinical success and FDA approval in 2013 [8]. The 2′-C-methyl motif proved critical for pan-genotypic activity and a high barrier to resistance, with the S282T mutation conferring only modest resistance compared to other nucleoside classes [6] [8].

    Table 1: Key 2′-C-Methyl Modified Nucleoside Analogs in Antiviral Development

    Compound NameModificationTarget VirusKey Properties/OutcomeClinical Status
    2′-C-methyl-cytidine2′-β-methyl riboseBVDV/HCVProof-of-concept RdRp inhibition; poor oral bioavailabilityPreclinical
    Valopicitabine (NM283)3′-O-L-valine ester of 2′-C-methyl-cytidineHCVImproved oral bioavailability; GI toxicityPhase II (Discontinued)
    PSI-61302′-fluoro-2′-C-methyl-cytidineHCVDual metabolism to active cytidine/uridine triphosphatesPreclinical
    Mericitabine (RG7128)3′,5′-di-O-isobutyrate ester of PSI-6130HCVPotent pan-genotypic activity; good tolerabilityPhase II
    Sofosbuvir (GS-7977)Phosphoramidate prodrug of 2′-fluoro-2′-C-methyl-uridineHCVHigh SVR rates; pan-genotypic; high barrier to resistanceFDA Approved (2013)
    2′-C-methyl-5-fluorouridine2′-β-methyl ribose + 5-fluorouracilHCV/CancerDual antiviral/antitumor potential; chain termination & TS inhibitionResearch Compound

    Role of 5-Fluorouracil Derivatives in Anticancer Drug Discovery

    5-Fluorouracil (5-FU), discovered in 1957, established the foundation for antimetabolite cancer therapy. Its primary mechanisms involve thymidylate synthase (TS) inhibition and misincorporation into RNA and DNA. Conversion to fluorodeoxyuridine monophosphate (FdUMP) forms a stable ternary complex with TS and the folate cofactor 5,10-methylenetetrahydrofolate (CH2THF), depleting thymidine monophosphate (dTMP) pools essential for DNA synthesis [1]. Concurrently, 5-FU metabolites (5-fluorouridine triphosphate, FUTP; fluorodeoxyuridine triphosphate, FdUTP) are incorporated into RNA and DNA, disrupting normal function. RNA misincorporation perturbs ribosomal RNA maturation, pre-mRNA splicing, and post-transcriptional modifications like pseudouridylation, contributing significantly to cytotoxicity [1] [5].

    The clinical limitations of 5-FU—notably rapid catabolism by dihydropyrimidine dehydrogenase (DPD), short plasma half-life, and systemic toxicity—drove the development of prodrugs designed for improved stability, tumor targeting, and oral bioavailability. Three main strategies emerged:

    • Masked Prodrugs: Tegafur (FT), a 5-FU prodrug linked to tetrahydrofuran, requires hepatic cytochrome P450-mediated activation. While improving oral delivery, its activation lacks tumor specificity. UFT combined tegafur with uracil, which competitively inhibited DPD, enhancing 5-FU bioavailability and efficacy [9].
    • Enzyme-Directed Prodrugs: Capecitabine exploits the high activity of thymidine phosphorylase (TP) in tumor tissues. This triple prodrug (5'-DFCR → 5'-DFUR → 5-FU) undergoes sequential enzymatic activation, preferentially generating 5-FU within tumors. Doxifluridine (5'-deoxy-5-fluorouridine) is a single-step TP-activated prodrug used in Asia [5] [9].
    • Biochemical Modulation: S-1 represents a sophisticated approach combining tegafur with two modulators: 5-chloro-2,4-dihydroxypyridine (CDHP), a potent DPD inhibitor, and potassium oxonate (Oxo), which localizes in the GI tract to inhibit orotate phosphoribosyltransferase (OPRT), thereby reducing 5-FU activation in gut mucosa and mitigating diarrhea. The molar ratio (FT:CDHP:Oxo = 1:0.4:1) optimizes efficacy and tolerability [9].

    The integration of the 5-fluorouracil base into novel scaffolds like 2'-C-methyl-5-fluorouridine represents a convergence of antiviral and anticancer design principles. This hybrid molecule retains the TS inhibitory and RNA misincorporation potential of 5-FU while incorporating the steric bulk of the 2′-C-methyl sugar. The latter modification is hypothesized to confer dual functionality: potential chain termination of viral RNA synthesis (leveraging the 2′-C-methyl mechanism) and disruption of cellular nucleic acid metabolism inherent to 5-FU [3] [7]. Preclinical evidence suggests enhanced cytotoxicity against liver, breast, pancreatic, and colon cancer cell lines compared to some traditional fluoropyrimidines [7].

    Table 2: Evolution of Key 5-FU Prodrugs and Derivatives

    CompoundType/ComponentsActivation/Targeting MechanismKey Advantages
    5-Fluorouracil (5-FU)Parent compoundDirect metabolic activation (FdUMP, FUTP, FdUTP)Broad spectrum activity
    Tegafur (FT)5-FU tetrahydrofuran prodrugHepatic CYP450 activationOral bioavailability
    UFTTegafur + Uracil (1:4)Uracil inhibits DPD, enhancing 5-FU levelsImproved 5-FU bioavailability over FT alone
    CapecitabineTriple prodrug (N⁴-pentyloxycarbonyl-5'-deoxy-5-fluorocytidine)Sequential enzymes (Carboxylesterase → Cytidine deaminase → TP) → 5-FUTumor-selective activation via high TP activity
    Doxifluridine (5'-DFUR)5'-deoxy-5-fluorouridineThymidine phosphorylase (TP) → 5-FUTumor-targeted activation (high TP in tumors)
    S-1Tegafur + CDHP + Oxo (1:0.4:1)CDHP inhibits systemic DPD; Oxo inhibits gut OPRTEnhanced systemic 5-FU exposure + reduced GI toxicity
    2′-C-methyl-5-fluorouridine5-FU base + 2′-C-methyl sugarUnknown precise activation; potential dual viral/cellular targetingHybrid antiviral/antitumor potential; novel mechanism

    Key Milestones in the Design of HCV-Targeting Nucleoside Analogs

    The rational design of HCV-specific nucleoside analogs was inextricably linked to critical advancements in virology and molecular biology:

    • Replicon System (1999): The development of the subgenomic HCV replicon system was a pivotal breakthrough. This system allowed stable replication of HCV RNA (genotype 1b) in human hepatoma cells (Huh-7) under selectable markers [4] [8]. It provided the first robust in vitro platform for high-throughput screening (HTS) of compounds targeting HCV replication, including NS5B polymerase inhibitors, bypassing the need for inefficient or ethically challenging infection models. The replicon system enabled rapid evaluation of nucleoside analogs like 2′-C-methyl-cytidine and PSI-6130, quantification of their potency (EC50), and selection of resistant mutants (e.g., S282T) [4] [8].
    • NS5B Polymerase Structure Elucidation (1999 onwards): Solving the crystal structures of HCV NS5B RdRp revealed its characteristic "right-hand" fold (fingers, palm, thumb domains) and encircled active site with a unique β-hairpin loop. Crucially, structures of NS5B bound to nucleoside triphosphates (NTPs) and inhibitors (e.g., non-nucleoside inhibitors, NNIs) defined the precise geometry of the catalytic site and nucleotide-binding pocket [8]. This structural insight was instrumental for structure-based drug design (SBDD). It explained the mechanism of chain termination by 2′-modified nucleosides: the 2′-C-methyl group of the incorporated analog sterically hindered the conformational shift (from initiation to elongation) and the approach of the next incoming NTP [6] [8].
    • Proof-of-Concept Clinical Trials (Mid-2000s): Early clinical studies with nucleoside analogs validated NS5B as a viable therapeutic target but also highlighted challenges. Valopicitabine (NM283) demonstrated significant viral load reductions in HCV-infected patients, confirming in vivo anti-NS5B activity. However, gastrointestinal toxicity halted its development [8]. Balapiravir (R1626, a tri-isobutyrate prodrug of 4′-azido-cytidine) achieved impressive viral load declines (~3.7 log10) in Phase Ib monotherapy but caused significant lymphopenia, leading to discontinuation [6] [8]. These trials underscored the necessity for optimizing both antiviral potency and tolerability profiles.
    • Prodrug Technology Breakthrough - ProTide (Late 2000s): The critical limitation of nucleoside analogs—inefficient intracellular conversion to the active triphosphate form due to rate-limiting initial phosphorylation—was overcome by phosphoramidate "ProTide" technology. This approach, pioneered by McGuigan, delivers the nucleoside monophosphate directly into cells. The protide moiety (aryloxy phosphoramidate with amino acid ester) is cleaved intracellularly, releasing the nucleoside monophosphate, bypassing the first kinase. Sofosbuvir exemplifies this success. The phosphoramidate prodrug of 2′-fluoro-2′-C-methyl-uridine monophosphate demonstrated superior liver targeting, high intracellular triphosphate levels, exceptional potency (pan-genotypic), and an outstanding safety profile in clinical trials, culminating in FDA approval [6] [8].
    • Exploration of Novel Hybrids: The synthesis and evaluation of 2′-C-methyl-5-fluorouridine represents a milestone exploring the confluence of anticancer and antiviral nucleoside design. Molecular docking studies suggest that this hybrid compound can bind effectively within the active site of HCV NS5B polymerase. The 2′-C-methyl group is positioned to induce steric hindrance for chain elongation, while the 5-fluorine atom on the uracil ring may potentially engage in additional interactions or contribute to misincorporation effects analogous to 5-FU in RNA [7] [8]. Its activity in HCV replicon assays, while demonstrably lower than sofosbuvir, provides proof-of-concept for this hybrid approach and stimulates exploration of related structures [7] [8].

    Table 3: Structural and Target Features of 2'-C-methyl-5-fluorouridine

    PropertyDetailSignificance
    Chemical Name1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dioneStandard IUPAC nomenclature
    Synonyms2'-β-C-methyl-5-fluorouridine; 5-Fluoro-2'-C-methyluridineCommon identifiers in scientific literature
    Molecular FormulaC₁₀H₁₃FN₂O₆Defines elemental composition
    Molecular Weight276.22 g/mol--
    Key Structural Features- 2'-β-C-methyl group on ribose - Fluorine atom at C5 position of uracil ring- Imparts steric bulk for potential viral polymerase chain termination - Enables thymidylate synthase inhibition & RNA misincorporation (like 5-FU)
    Theoretical Targets- HCV NS5B RNA-dependent RNA polymerase - Cellular thymidylate synthase (TS) - Cellular RNA/DNA polymerasesDual antiviral (HCV) and anticancer potential
    Mechanism Hypothesis1. Antiviral: Incorporation by HCV NS5B followed by chain termination due to 2'-C-methyl group 2. Anticancer: TS inhibition & RNA/DNA misincorporation due to 5-fluorouracil moietyConvergent mechanism leveraging both structural modifications
    StatusResearch compoundPreclinical investigation stage

    The development of 2'-C-methyl-5-fluorouridine exemplifies the culmination of these historical pathways: the antiviral rationale of 2'-sugar modifications pioneered in HCV drug discovery, the established cytotoxic mechanisms of 5-fluorouracil derivatives honed over decades in oncology, and the sophisticated medicinal chemistry strategies applied to nucleoside analogs. While its clinical potential remains under investigation, this hybrid molecule serves as a testament to the evolving sophistication of nucleoside therapeutics targeting critical enzymes in viral replication and cellular proliferation [1] [7] [8].

    Properties

    CAS Number

    23643-38-1

    Product Name

    2'-C-methyl-5-fluorouridine

    IUPAC Name

    1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione

    Molecular Formula

    C10H13FN2O6

    Molecular Weight

    276.22 g/mol

    InChI

    InChI=1S/C10H13FN2O6/c1-10(18)6(15)5(3-14)19-8(10)13-2-4(11)7(16)12-9(13)17/h2,5-6,8,14-15,18H,3H2,1H3,(H,12,16,17)/t5-,6-,8-,10-/m1/s1

    InChI Key

    JJGOHYAJPJNPOC-LTNPLRIYSA-N

    SMILES

    CC1(C(C(OC1N2C=C(C(=O)NC2=O)F)CO)O)O

    Canonical SMILES

    CC1(C(C(OC1N2C=C(C(=O)NC2=O)F)CO)O)O

    Isomeric SMILES

    C[C@]1([C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)CO)O)O

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.